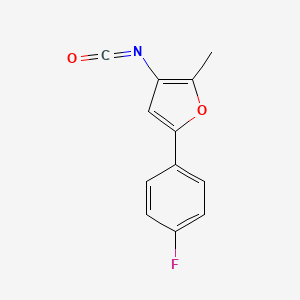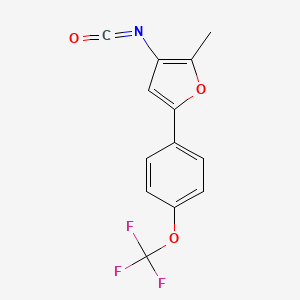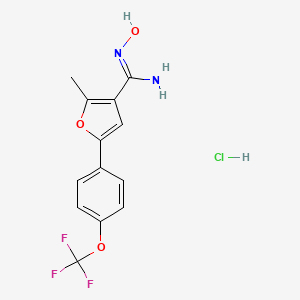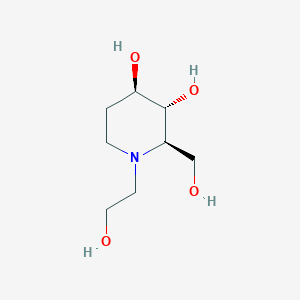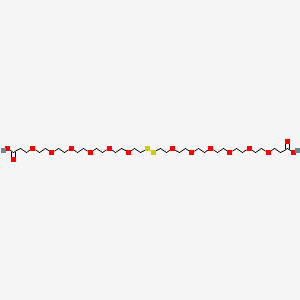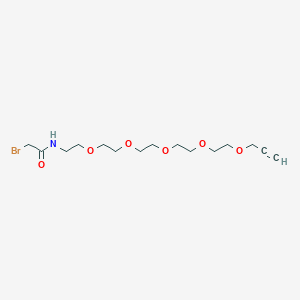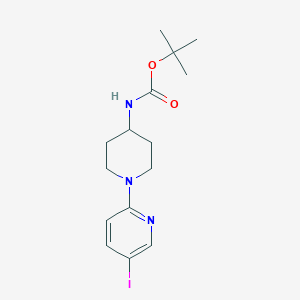
Azido-PEG16-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG16-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butyl ester moiety. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions, making it a valuable reagent in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG16-t-butyl ester is synthesized through a multi-step process that involves the introduction of an azide group and the protection of the carboxyl group with a tert-butyl ester. The azide group is typically introduced via nucleophilic substitution reactions, where a halogenated PEG precursor reacts with sodium azide. The tert-butyl ester is formed by reacting the carboxyl group with isobutylene in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is often produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for pharmaceutical and biotechnological applications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG16-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives to form stable triazole linkages
Deprotection Reactions: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Click Chemistry: Common reagents include terminal alkynes, copper(I) catalysts, and cyclooctyne derivatives. .
Deprotection: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the tert-butyl protecting group.
Major Products Formed
Click Chemistry: The major product is a triazole-linked PEG derivative.
Deprotection: The major product is the free carboxyl PEG derivative.
Scientific Research Applications
Azido-PEG16-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Azido-PEG16-t-butyl ester primarily involves its ability to participate in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-t-butyl ester
- Azido-PEG8-t-butyl ester
- Azido-PEG12-t-butyl ester
Uniqueness
Azido-PEG16-t-butyl ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMACWJWKFDASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H77N3O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B8024910.png)
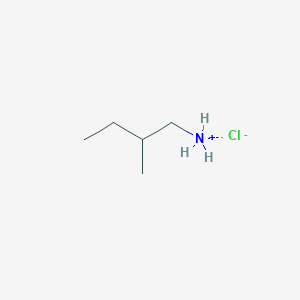
![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)
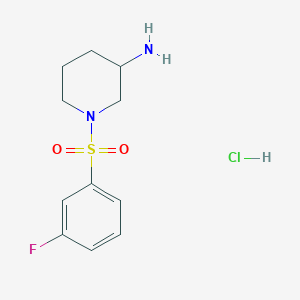
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)
